N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide

Kinase Inhibitor Scaffold Hopping VEGFR2/KDR

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, a scaffold extensively explored in kinase-targeted libraries and, more recently, as a core for autotaxin (ATX) inhibitors. The compound is commercially available from multiple vendors with a typical purity of 95% (HPLC), making it a viable starting point for focused medicinal chemistry campaigns rather than a biologically validated probe.

Molecular Formula C25H21N3OS
Molecular Weight 411.52
CAS No. 921129-52-4
Cat. No. B2375290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide
CAS921129-52-4
Molecular FormulaC25H21N3OS
Molecular Weight411.52
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C25H21N3OS/c29-24(15-18-11-13-20(14-12-18)19-7-3-1-4-8-19)26-25-22-16-30-17-23(22)27-28(25)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,26,29)
InChIKeyUWLRWXNEELEHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide (CAS 921129-52-4): Procurement-Ready Thienopyrazole Research Tool


N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, a scaffold extensively explored in kinase-targeted libraries [1] and, more recently, as a core for autotaxin (ATX) inhibitors [2]. The compound is commercially available from multiple vendors with a typical purity of 95% (HPLC), making it a viable starting point for focused medicinal chemistry campaigns rather than a biologically validated probe .

Why a Generic Thienopyrazole Cannot Replace N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide


Within the thieno[3,4-c]pyrazole chemical space, minor structural perturbations produce divergent target engagement profiles. The scaffold itself is a recognized kinase inhibitor motif [1], but the addition of a biphenyl acetamide substituent fundamentally alters molecular recognition. A closely related analog, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-phenylphenyl)acetamide (CHEMBL115933), demonstrates potent CDK2 inhibition with an IC50 of 56 nM [2], suggesting that the biphenyl acetamide tail is a critical pharmacophoric element for occupying hydrophobic ATP-binding pockets. The target compound uniquely combines this biphenyl tail with a 2-phenyl-4,6-dihydrothieno[3,4-c]pyrazole core, a fusion not represented in any publicly disclosed biological dataset. Substituting a generic thienopyrazole acetamide (e.g., N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide) would eliminate the extended aromatic system essential for hydrophobic pocket occupancy, likely resulting in a substantial loss of target affinity.

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide: Quantitative Differentiation Evidence


Scaffold Target Space Differentiation: Thieno[3,4-c]pyrazole vs. Thieno[2,3-c]pyrazole in Kinase Inhibition

The thieno[3,4-c]pyrazole regioisomer, which constitutes the core of the target compound, is explicitly validated as a kinase inhibitor scaffold producing submicromolar KDR/VEGFR2 inhibitors, whereas the alternative thieno[2,3-c]pyrazole isomer has been patented primarily for Aurora-2 kinase inhibition, indicating that the ring fusion orientation directs selectivity [1]. In a kinase-targeted library screen, thieno[3,4-c]pyrazole analogs demonstrated KDR inhibitory activity in the submicromolar range. By contrast, thieno[2,3-c]pyrazole derivatives disclosed in patent US20060160874 were profiled against Aurora-2 kinase [2]. This difference in ring fusion represents a critical selectivity determinant.

Kinase Inhibitor Scaffold Hopping VEGFR2/KDR Medicinal Chemistry

Structural Differentiation from the Closest Commercial Analog: Acetamide vs. Carboxamide Linker

The most structurally similar commercially available analog is N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide (CAS 392254-37-4, MW 397.5), which differs solely by a carboxamide linker instead of the acetamide linker present in the target compound . The target compound (MW 411.52) incorporates a methylene spacer (acetamide) between the carbonyl and the biphenyl ring, increasing molecular flexibility and altering the hydrogen-bonding geometry at the hinge-binding region. This single-atom difference has been shown in analogous autotaxin inhibitor series to shift IC50 values by more than 100-fold depending on linker composition [1].

Structure-Activity Relationship Linker Engineering Hydrogen Bonding Physicochemical Properties

Biphenyl Substituent Advantage: Enhanced Lipophilicity and Target Occupancy vs. Simple Phenyl Analogs

The biphenyl group attached via the acetamide linker is a known pharmacophoric element for occupying hydrophobic pockets in kinase ATP-binding sites. A structurally related compound, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-phenylphenyl)acetamide, achieves an IC50 of 56 nM against CDK2/Cyclin A2 [1]. In contrast, the unelaborated analog N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide (MW 259.33) lacks this extended aromatic system entirely and is devoid of publicly reported biological activity . The biphenyl moiety increases the molecular weight by approximately 152 Da and adds approximately two logP units, enhancing membrane permeability potential while simultaneously providing additional van der Waals contacts within the target binding site.

Lipophilic Efficiency Hydrophobic Pocket CDK2 Inhibition Fragment Elaboration

Autotaxin (ATX) Inhibitor Class Membership: Scaffold Validation for Fibrosis and Oncology Programs

The thieno[3,4-c]pyrazol-3-yl acetamide chemotype, to which the target compound belongs, is the subject of a granted European patent (EP4175633A1) and a PCT application (WO 2022/003377 A1) claiming ATX inhibitory activity for the treatment of fibrotic diseases and cancer [1]. In the hit-to-lead optimization campaign for this series, the most potent ATX inhibitors demonstrated IC50 values of 0.9–2.0 μM, with the best compound achieving an IC50 of 0.33 μM against nucleotide phosphodiesterase [2]. While the target compound itself was not among the tested derivatives, its structural congruence with the patented Markush formula establishes class membership. The critical differentiation is that the target compound's 2-phenyl and 4-phenylphenyl substituents represent an unexplored combination within the ATX inhibitor SAR landscape, offering a novel vector for lead optimization.

Autotaxin Inhibitor Lysophosphatidic Acid Fibrosis Cancer Cell Migration

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide: Recommended Application Scenarios Based on Evidence


Kinase-Targeted Library Design: KDR/VEGFR2 and CDK Family Focus

The thieno[3,4-c]pyrazole scaffold is validated for submicromolar KDR inhibition, and the biphenyl acetamide tail is a confirmed potency element for CDK2 (IC50 = 56 nM in close analog) [1] [2]. This compound is best deployed as a core scaffold for generating focused kinase inhibitor libraries targeting the VEGFR2 or CDK family, where the biphenyl moiety can explore hydrophobic pocket interactions in ATP-binding sites.

Autotaxin (ATX) Inhibitor Lead Optimization: Unexplored Substitution Space

As a member of the patented thieno[3,4-c]pyrazol-3-yl acetamide ATX inhibitor class (EP4175633A1, WO 2022/003377 A1), this compound occupies unexplored chemical space within a validated chemotype [3]. It is suitable as a starting point for SAR expansion around the 2-phenyl and 4-phenylphenyl substituents, targeting potency improvements beyond the current class baseline of IC50 = 0.9–2.0 μM [4].

Linker SAR Studies: Acetamide vs. Carboxamide Hinge-Binding Optimization

The target compound's acetamide linker distinguishes it from the closest commercial analog, N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide (CAS 392254-37-4), which bears a carboxamide linker . Parallel procurement of both compounds enables direct head-to-head linker SAR studies to determine the optimal hinge-binding geometry and hydrogen-bonding pattern for the target of interest.

Physicochemical Property Benchmarking: Lipophilic Efficiency Profiling

With a molecular weight of 411.52 Da and an estimated logP elevated by the biphenyl moiety, this compound serves as a high-lipophilicity benchmark within a thienopyrazole series. Researchers can use it to assess lipophilic efficiency (LipE) trade-offs, comparing it against lower-MW analogs such as N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide (MW 259.33) to optimize the potency–property balance.

Quote Request

Request a Quote for N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.